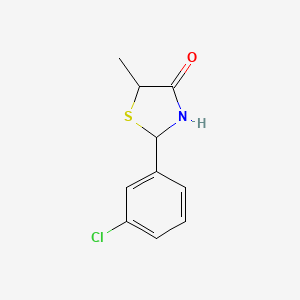

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDPWHIBVHAATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms for 2 3 Chlorophenyl 5 Methyl 1,3 Thiazolidin 4 One and Analogues

Conventional Synthetic Approaches for Thiazolidin-4-ones

Conventional methods for synthesizing the thiazolidin-4-one core generally rely on the condensation and subsequent cyclization of three primary components. These reactions are often carried out in organic solvents with prolonged heating.

The most fundamental and widely used method for constructing the 2,5-disubstituted thiazolidin-4-one ring is the condensation reaction of an aldehyde, a primary amine, and an α-mercaptoacid. researchgate.nettandfonline.com For the synthesis of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, the key reactants are 3-chlorobenzaldehyde, an amine, and 2-mercaptopropionic acid. The methyl group at the C-5 position of the final compound is introduced by using 2-mercaptopropionic acid instead of the more common thioglycolic acid. researchgate.net

The reaction typically proceeds in two main stages. First, the aromatic aldehyde (3-chlorobenzaldehyde) reacts with a primary amine to form a Schiff base (imine). This intermediate is then subjected to a nucleophilic attack by the thiol group of the α-mercaptoacid. The subsequent intramolecular condensation and cyclization lead to the formation of the thiazolidin-4-one ring. scirp.orgresearchgate.net This process often requires refluxing in a suitable solvent for several hours. researchgate.net

The general reaction scheme is as follows:

Step 1: Imine Formation

R-NH₂ (Amine) + 3-Cl-C₆H₄-CHO (3-chlorobenzaldehyde) → 3-Cl-C₆H₄-CH=N-R (Schiff Base) + H₂O

Step 2: Cyclocondensation

3-Cl-C₆H₄-CH=N-R + HS-CH(CH₃)-COOH (2-mercaptopropionic acid) → 2-(3-chlorophenyl)-3-R-5-methyl-1,3-thiazolidin-4-one + H₂O

The cyclization step is the critical ring-forming process in the synthesis of thiazolidin-4-ones. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom of the intermediate onto the electrophilic carbonyl carbon of the carboxylic acid group, followed by the elimination of a water molecule to form the stable five-membered heterocyclic ring. researchgate.netresearchgate.net

This cyclocondensation can be performed as a one-pot synthesis where all three components are mixed together, or as a two-step process where the Schiff base is first isolated and then reacted with the α-mercaptoacid. researchgate.net The efficiency of the cyclization can be influenced by various factors, including the solvent, temperature, and the presence of a catalyst to facilitate the dehydration step. researchgate.netnih.gov Non-polar solvents are often used in conventional methods, sometimes with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. nih.gov

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as long reaction times and moderate yields, several advanced synthetic strategies have been developed. These methods offer significant improvements in terms of efficiency, reaction time, and adherence to green chemistry principles.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of thiazolidin-4-ones. sruc.ac.uk The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields compared to conventional heating methods. researchgate.netsruc.ac.ukbenthamdirect.com

This technique has been successfully applied to the three-component condensation reaction for synthesizing various thiazolidin-4-one derivatives. ccsenet.orgccsenet.orgrsc.org Studies have shown that reactions that take several hours under conventional reflux conditions can be completed in a matter of minutes using microwave assistance. researchgate.netekb.eg For example, the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones from benzylidene-anilines and mercaptoacetic acid showed significantly higher yields (65–90%) in shorter times under microwave irradiation compared to conventional heating (25–69%). researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidin-4-ones

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 8.5 - 14.5 hours | Moderate | ekb.eg |

This table presents generalized data from sources discussing the synthesis of thiazolidin-4-one analogues.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. nih.gov This approach is ideal for the synthesis of thiazolidin-4-ones from an aldehyde, an amine, and an α-mercaptoacid. researchgate.netbenthamdirect.com MCRs offer several advantages, including simplified procedures, reduced solvent and energy consumption, shorter reaction times, and higher atom economy. ekb.eg

Various protocols for one-pot synthesis have been developed, employing different catalysts and reaction conditions, including solvent-free systems. researchgate.netresearchgate.net For instance, a one-pot, four-component condensation-cyclization has been developed for the synthesis of novel thiazolidine-4-one derivatives in excellent yields. researchgate.netresearchgate.net These methods streamline the synthesis process by avoiding the need to isolate intermediates, making them highly attractive for generating libraries of compounds for biological screening. nih.gov

The use of catalysts is crucial in modern synthetic approaches to enhance reaction rates and yields under milder conditions. Several types of catalysts have been effectively employed in the synthesis of thiazolidin-4-ones.

Anhydrous Zinc Chloride (ZnCl₂) : Anhydrous zinc chloride is a Lewis acid commonly used to catalyze the cyclocondensation step. nih.gov It activates the imine intermediate towards nucleophilic attack by the mercaptoacid and facilitates the final dehydration step. chemmethod.com Reactions are typically carried out by refluxing the reactants in a solvent like dioxane or DMF in the presence of a catalytic amount of ZnCl₂. nih.govchemmethod.com

Bismuth(III) trithioglycolate (Bi(SCH₂COOH)₃) : This catalyst has been utilized for an efficient, one-pot, three-component synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. researchgate.netresearchgate.net The catalytic system is effective for a wide range of substrates, including both electron-rich and electron-deficient aromatic aldehydes, affording the products in good yields. researchgate.net

p-Dodecylbenzenesulfonic Acid (DBSA) : DBSA functions as a Brønsted acid-surfactant catalyst, enabling the one-pot, three-component synthesis to be performed "on water" at ambient temperature. semanticscholar.org This green chemistry approach utilizes the unique property of DBSA to form emulsion droplets in an aqueous medium. The hydrophobic interior of these droplets facilitates the dehydration step of the reaction, which is rate-limiting. semanticscholar.org This method works well for a variety of substrates, providing good yields of the desired 2,3-disubstituted 4-thiazolidinones. semanticscholar.org

Table 2: Overview of Catalysts in Thiazolidin-4-one Synthesis

| Catalyst | Type | Reaction Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Anhydrous Zinc Chloride (ZnCl₂) | Lewis Acid | Reflux in DMF or dioxane | Effective for cyclocondensation | nih.govchemmethod.com |

| Bi(SCH₂COOH)₃ | Bismuth-based | Solvent-free | High efficiency for diverse substrates | researchgate.netresearchgate.net |

Investigation of Reaction Mechanisms and Pathways

The synthesis of this compound and its analogues predominantly proceeds through a multicomponent cyclocondensation reaction. The mechanistic pathways of these reactions have been a subject of study to optimize yields and understand the formation of the core thiazolidinone heterocycle. The most widely accepted mechanism involves the formation of an imine intermediate followed by a subsequent cyclization with a mercaptocarboxylic acid. researchgate.netjmchemsci.com

The general and most common pathway for synthesizing the 1,3-thiazolidin-4-one scaffold is a one-pot, three-component reaction involving an aldehyde, a primary amine, and a mercaptocarboxylic acid. nih.govnih.gov For the specific synthesis of this compound, the reactants would typically be 3-chlorobenzaldehyde, an amine (such as ammonia (B1221849) or a primary amine), and 2-mercaptopropionic acid (thiolactic acid).

The reaction mechanism can be delineated into several key steps:

Imine (Schiff Base) Formation : The initial step involves the reaction between the amine and the aldehyde (3-chlorobenzaldehyde). The nitrogen atom of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form an electrophilic imine, also known as a Schiff base. This intermediate is often generated in situ. researchgate.net

Nucleophilic Addition of Thiol : The sulfur atom of the mercaptocarboxylic acid (2-mercaptopropionic acid) acts as a nucleophile and attacks the imine carbon. This addition breaks the carbon-nitrogen double bond and results in the formation of a thioether intermediate.

Intramolecular Cyclization : The final step is an intramolecular condensation reaction. The nitrogen atom attacks the carbonyl carbon of the carboxylic acid group within the same molecule. This nucleophilic acyl substitution leads to the formation of a five-membered ring. The process concludes with the elimination of a water molecule, yielding the final 2,5-disubstituted-1,3-thiazolidin-4-one product. jmchemsci.com

A proposed mechanism for this cycloaddition is illustrated below:

Scheme 1: General proposed reaction mechanism for the formation of the 1,3-thiazolidin-4-one ring. researchgate.netjmchemsci.com

Research has also explored variations in this pathway. For instance, the reaction can be catalyzed by Lewis acids or conducted under solvent-free conditions to enhance efficiency and adhere to green chemistry principles. researchgate.net The use of ultrasound irradiation has also been reported to promote the synthesis, leading to good yields in shorter reaction times. nih.gov

Alternative mechanistic pathways have been proposed for the synthesis of related thiazolidinone structures. One such method involves a formal [3+2] cycloaddition between α-enolic dithioesters and in situ derived aza-oxyallyl cations from α-halohydroxamates, which yields thiazolidin-4-ones with exocyclic double bonds. rsc.org Another pathway starts from thiosemicarbazones, which react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) through a thia-Michael addition followed by cyclization to form the thiazolidinone ring. mdpi.commdpi.com These alternative routes highlight the versatility of synthetic approaches to this heterocyclic system, although the three-component condensation remains the most direct and common method for structures like this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Chlorophenyl 5 Methyl 1,3 Thiazolidin 4 One Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the characterization of 1,3-thiazolidin-4-one derivatives, offering a non-destructive means to probe the molecular structure. Each technique provides a unique piece of the structural puzzle, and together, they allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H-NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical surroundings, and their proximity to other protons. ¹³C-NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule.

For 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the thiazolidinone ring and the substituted phenyl group. The proton at the C2 position (H2) typically appears as a singlet, with its chemical shift influenced by the adjacent sulfur and nitrogen atoms and the 3-chlorophenyl group. tandfonline.comnih.gov The proton at the C5 position (H5) would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The signal for the N-H proton of the thiazolidinone ring is often observed as a broad singlet. nih.gov

In the ¹³C-NMR spectrum, characteristic signals for the carbonyl carbon (C4), the methine carbons (C2 and C5), and the methyl carbon provide definitive evidence for the thiazolidinone core. tandfonline.comnih.gov The signals for the aromatic carbons of the 3-chlorophenyl group will also be present in the downfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~8.50 (br s, 1H) | NH | ~172.0 | C =O (C4) |

| ~7.30-7.50 (m, 4H) | Ar-H | ~141.5 | Ar-C (C1') |

| ~5.90 (s, 1H) | N-CH -S (C2) | ~134.8 | Ar-C -Cl (C3') |

| ~4.10 (q, 1H) | S-CH -CH₃ (C5) | ~130.5 | Ar-C H |

| ~1.65 (d, 3H) | C5-CH₃ | ~129.5 | Ar-C H |

| ~127.0 | Ar-C H | ||

| ~125.0 | Ar-C H | ||

| ~63.5 | N-C H-S (C2) | ||

| ~35.0 | S-C H-CH₃ (C5) | ||

| ~18.0 | C5-C H₃ |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, the most prominent and diagnostic absorption band is that of the carbonyl group (C=O) of the lactam ring, which typically appears in the range of 1690-1720 cm⁻¹. nih.govnih.govresearchgate.net The presence of an N-H bond is indicated by a stretching vibration around 3200-3300 cm⁻¹. Other characteristic bands include C-H stretching for aromatic and aliphatic protons, C-N stretching, and C-S stretching vibrations. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3300 | N-H Stretch | Amide |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2950 | C-H Stretch | Aliphatic (CH, CH₃) |

| 1690-1720 | C=O Stretch | Amide (Lactam) |

| 1550-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-N Stretch | Amine/Amide |

| 1000-1100 | C-Cl Stretch | Aryl Halide |

| 650-750 | C-S Stretch | Thioether |

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. mdpi.com

The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₀H₁₀ClNOS) would be expected to show a molecular ion peak [M]⁺ at m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak would be observed. Fragmentation pathways often involve the cleavage of the thiazolidinone ring, leading to characteristic fragment ions. HRMS would confirm the elemental composition by matching the measured exact mass to the calculated value. mdpi.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀ClNOS |

| Molecular Weight | 227.71 g/mol |

| HRMS (ESI) | |

| Calculated Exact Mass [M+H]⁺ | 228.0244 |

| Expected MS (EI) Fragments | m/z |

| Molecular Ion [M]⁺ | 227/229 |

| Loss of C₂H₃O (-COCHCH₃) | 170/172 |

| 3-chlorophenyl group [C₆H₄Cl]⁺ | 111/113 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Thiazolidin-4-one derivatives typically exhibit absorption maxima (λmax) in the UV range due to π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl group chromophores. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the specific substitution pattern on the aromatic ring. This technique is often used to confirm the presence of the chromophoric systems within the molecule.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | λₘₐₓ (nm) | Electronic Transition |

| Methanol/Ethanol | ~210-220 | π→π* (Aromatic) |

| ~260-270 | π→π* (Aromatic) | |

| ~290-310 | n→π* (Carbonyl) |

Table 5: Representative Crystallographic Data for a Thiazolidin-4-one Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.181 |

| b (Å) | 6.076 |

| c (Å) | 13.349 |

| β (°) | 95.61 |

| Volume (ų) | 1792.4 |

| Z (molecules/unit cell) | 4 |

| Conformation | Thiazolidinone ring in envelope/twisted form |

| Data is illustrative and based on a structurally similar compound, 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one, for demonstrative purposes. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. elementar.comhuji.ac.il This analysis provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed molecular formula. For a pure sample of this compound (C₁₀H₁₀ClNOS), the experimentally determined percentages of C, H, N, and S should agree with the calculated values, typically within a margin of ±0.4%, thereby confirming the compound's elemental composition and purity. wikipedia.org

Table 6: Elemental Analysis Data for this compound (C₁₀H₁₀ClNOS)

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 52.75 | 52.68 |

| Hydrogen (H) | 4.43 | 4.49 |

| Nitrogen (N) | 6.15 | 6.11 |

| Sulfur (S) | 14.08 | 14.01 |

Computational and Theoretical Investigations of 2 3 Chlorophenyl 5 Methyl 1,3 Thiazolidin 4 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and reactivity of thiazolidin-4-one derivatives. These methods provide a detailed picture of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netxisdxjxsu.asia For thiazolidin-4-one analogues, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to optimize the molecular geometry and predict various properties. researchgate.netbohrium.com These studies help in understanding the structural parameters, vibrational frequencies, and electronic characteristics of the compounds. research-nexus.netmdpi.com The theoretical results for geometrical parameters obtained from DFT calculations often show good agreement with experimental data from techniques like single-crystal X-ray diffraction. bohrium.comresearch-nexus.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a key indicator of molecular reactivity and stability. nih.gov

A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For thiazolidin-4-one analogues, the HOMO is often localized on the thiazolidine (B150603) and phenyl rings, while the LUMO's location can be influenced by electron-accepting substituents. researchgate.net The presence of strong electron-withdrawing groups can increase the energy gap. nih.gov This analysis is instrumental in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazolidine Amide (THA@Cl) | -6.91 | -3.41 | 3.50 |

| Thiazolidine Amide (THA@FF) | -7.05 | -3.52 | 3.53 |

| Thiazolidine Amide (THA@I) | -6.75 | -3.26 | 3.49 |

| Thiazolidine Amide (THA@OH) | -6.52 | -2.95 | 3.57 |

Data adapted from a theoretical study on substituted thiazolidine amides, calculated at the PBE0 functional level. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbiointerfaceresearch.com The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netbiointerfaceresearch.com

In studies of thiazolidin-4-one analogues, MEP maps often reveal that the most negative regions are localized over electronegative atoms, such as the carbonyl oxygen. researchgate.net These sites are identified as the most probable areas for electrophilic attack and are key hydrogen-bond acceptors. researchgate.net Conversely, the positive potential is generally found around hydrogen atoms, indicating them as sites for nucleophilic attack. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. biointerfaceresearch.com

Global chemical reactivity descriptors are calculated to quantify the reactivity and stability of molecules. These parameters are typically derived from the energies of the HOMO and LUMO using Koopmans' theorem. nih.gov Key descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and electron affinity (EA). nih.gov

Ionization Potential (IP) = -EHOMO

Electron Affinity (EA) = -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Chemical hardness (η) measures the molecule's resistance to change in its electron distribution; a molecule with a large energy gap is considered "hard," while one with a small energy gap is "soft." nih.gov These descriptors provide a quantitative basis for comparing the reactivity of different thiazolidin-4-one analogues. bohrium.com

| Compound Series | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) |

|---|---|---|---|---|

| Thiazolidinone Series A | 5.38-7.26 | 1.55-2.58 | 1.89-2.34 | 3.78-4.57 |

| Thiazolidinone Series B | 5.36-7.26 | 1.52-2.58 | 1.92-2.34 | 3.78-4.57 |

Data represents the range of calculated values for two series of thiazolidinone derivatives from an in-silico evaluation. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate the interactions between small molecules (ligands) and biological macromolecules (targets), providing insights into potential therapeutic applications.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. researchgate.netnih.gov This method is extensively used for thiazolidin-4-one derivatives to explore their potential as inhibitors or modulators of various biological targets. nih.gov The results are often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger binding affinity. nih.gov

Docking studies have been performed on thiazolidin-4-one analogues against a wide range of targets, including enzymes involved in cancer (e.g., VEGFR-2), diabetes (e.g., PPARγ), Alzheimer's disease (e.g., AChE, BChE), and microbial infections (e.g., bacterial and fungal enzymes). nih.govsemanticscholar.orgrdd.edu.iq These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein, providing a rationale for the observed biological activity. bohrium.com

| Compound Analogue | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Thiazolidinone Derivative 5b | CYP450 3A4 | -8.634 |

| Thiazolidinone Derivative B5 | AChE | -12.9027 |

| Thiazolidinone Derivative C7 | BChE | -8.6971 |

| Thiazolidinone Derivative C6 | Glucosidase | -14.8735 |

| Thiazolidine-2,4-dione Derivative 16f | VEGFR-2 | -103.50 |

Data compiled from various molecular docking studies on thiazolidin-4-one analogues. nih.govresearchgate.netnih.gov

Noncovalent Interaction Analysis (e.g., Hirshfeld Surface, Reduced Density Gradient)

Noncovalent interactions are pivotal in understanding the crystal packing and supramolecular architecture of molecular solids. Hirshfeld surface (HS) analysis and Reduced Density Gradient (RDG) are powerful computational tools used to visualize and quantify these weak interactions. For thiazolidinone derivatives, these analyses reveal a complex network of interactions that dictate their solid-state structure. tandfonline.com

Hirshfeld surface analysis maps various properties onto the surface, with the normalized contact distance (dnorm) being particularly useful for identifying regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total surface area. nih.gov

In analogues of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, including other chlorophenyl-substituted thiazole (B1198619) derivatives, studies have quantified the primary contributions to crystal packing. nih.govnih.gov The most significant interactions are typically the weak van der Waals H···H contacts, often accounting for a substantial portion of the Hirshfeld surface. nih.gov Other key interactions include C···H/H···C, Cl···H/H···Cl, and O···H/H···O contacts, which play a crucial role in stabilizing the crystal lattice. nih.govnih.gov RDG analysis complements this by plotting the reduced density gradient against the electron density, revealing repulsive, attractive, and van der Waals interactions, further clarifying the nature of the forces at play. tandfonline.com

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Chlorophenyl-Substituted Thiazole Analogues.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 30.9 - 39.2 |

| C···H/H···C | 16.8 - 25.2 |

| Cl···H/H···Cl | 11.4 - 20.7 |

| O···H/H···O | 8.0 - 11.4 |

Note: Data is compiled from studies on closely related analogues and serves to illustrate typical interaction percentages. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

The evaluation of pharmacokinetic parameters is a critical step in the development of new chemical entities. In silico ADMET prediction offers a rapid and cost-effective method to assess the drug-likeness of compounds like this compound and its analogues. nih.govmdpi.com These computational models predict how a molecule will behave in the body, helping to identify potential liabilities early in the research process. nih.gov

A common starting point for ADMET assessment is the evaluation of Lipinski's "Rule of Five," which predicts the oral bioavailability of a compound. biointerfaceresearch.comekb.eg This rule establishes criteria for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Thiazolidinone derivatives are frequently screened using platforms like SwissADME and pkCSM to predict these and other properties, such as topological polar surface area (TPSA) and the number of rotatable bonds, which are relevant to Veber's rule for oral bioavailability. biointerfaceresearch.comnih.gov

Studies on various thiazolidinone analogues have shown that these compounds generally exhibit good "drug-like" characteristics, often complying with Lipinski's and Veber's rules. ekb.egresearchgate.net In silico toxicity predictions are also a crucial component of the ADMET profile, screening for potential issues such as carcinogenicity or other toxic effects. utrgv.edu This comprehensive computational screening allows for the prioritization of candidates with favorable pharmacokinetic profiles for further experimental investigation. nih.gov

Table 2: Predicted ADMET Properties for a Representative Thiazolidin-4-one Analogue.

| Property | Predicted Value | Compliance/Comment |

| Molecular Weight ( g/mol ) | < 500 | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule |

| Rotatable Bonds | < 10 | Complies with Veber's Rule |

| Topological Polar Surface Area (Ų) | < 140 | Good intestinal absorption predicted |

Note: This table presents typical predicted values for thiazolidinone analogues based on computational ADMET studies. ekb.egnih.gov

Nonlinear Optical (NLO) Properties Analysis

Thiazolidinone derivatives have garnered interest for their potential applications in nonlinear optics, which are essential for technologies like optical switching and data storage. uobasrah.edu.iq The NLO response of a material is determined by its molecular structure, particularly the presence of π-electron systems and electron donor-acceptor groups that enhance molecular polarizability. researchgate.net

Computational methods, primarily Density Functional Theory (DFT), are widely used to predict the NLO properties of these molecules. researchgate.net Key parameters calculated include the dipole moment, linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. tandfonline.comresearchgate.net A large hyperpolarizability value is indicative of a strong NLO effect. researchgate.net Theoretical studies often reveal an inverse relationship between the first hyperpolarizability (β) and the HOMO-LUMO energy gap; a smaller energy gap typically leads to a larger NLO response. researchgate.net

Experimental validation of these properties is often performed using techniques like the Z-scan method, which can determine the nonlinear refractive index and nonlinear absorption coefficient of the material. uobasrah.edu.iqresearchgate.net Research has shown that the position of substituents on the aromatic rings of thiazolidinone derivatives significantly influences their NLO properties. For instance, para-substituted compounds tend to exhibit larger NLO effects compared to their meta-substituted counterparts. researchgate.net This suggests that the 3-chlorophenyl substitution in the target compound may result in a more moderate NLO response compared to a 4-chlorophenyl analogue. These findings highlight the potential to tune the NLO properties of thiazolidinone derivatives through targeted synthetic modifications. researchgate.net

Table 3: Calculated Nonlinear Optical Properties for Representative Thiazolidinone Analogues.

| Compound Type | Functional/Basis Set | α (a.u.) | βtot (a.u.) |

| Thiazolidine-amide | B3LYP/6-311++G(d,p) | ~200-350 | ~500-1600 |

| 2-thioxo-thiazolidin-4-one | B3LYP/6-311+G(d,p) | ~150 | ~180 |

Note: Values are representative and compiled from different computational studies on thiazolidinone analogues to show a typical range. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization for 1,3 Thiazolidin 4 Ones

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 1,3-thiazolidin-4-ones can be significantly modulated by the nature and position of substituents on the core heterocyclic ring and its appended phenyl ring.

The presence and position of a chlorophenyl group at the C2 position of the 1,3-thiazolidin-4-one ring are critical determinants of biological activity. In the case of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, the chlorine atom at the meta-position of the phenyl ring plays a significant role. Generally, halogen substituents, being electron-withdrawing and lipophilic, can influence the compound's ability to cross cell membranes and interact with biological targets.

Research has shown that the presence of a 3-chlorophenyl moiety at the C2 position can contribute to various biological activities, including anticancer effects by inhibiting enzymes like carbonic anhydrase IX and tubulin polymerase. nih.gov The position of the halogen on the phenyl ring is also crucial. For instance, in a series of anti-HIV agents, 2-(2,6-dihalophenyl) substitution was found to be important for activity. ekb.eg Specifically, one study identified 2-(2,6-dichlorophenyl)-3-furan-2-ylmethyl-thiazolidin-4-one as a potent compound, highlighting the significance of di-halogenation at the ortho positions. orientjchem.org Another study on anti-HIV-1 agents revealed that 2-(2-chlorophenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one was an effective inhibitor of HIV-1 replication, underscoring the importance of the chlorophenyl group in conjunction with other substituents. orientjchem.org

The following table summarizes the impact of halogen substituents on the biological activity of 1,3-thiazolidin-4-one derivatives based on various studies.

| Substituent | Position | Observed Biological Activity | Reference |

| 3-Chlorophenyl | C2 | Anticancer (Carbonic anhydrase IX, Tubulin polymerase inhibition) | nih.gov |

| 2,6-Dihalophenyl | C2 | Anti-HIV | ekb.eg |

| 2,6-Dichlorophenyl | C2 | Anti-HIV | orientjchem.org |

| 2-Chlorophenyl | C2 | Anti-HIV-1 | orientjchem.org |

| 4-Fluoro, 4-Chloro | Phenyl Ring | Did not improve antibacterial activity | ekb.eg |

The electronic properties of substituents on the phenyl ring at the C2 position significantly influence the biological activity of 1,3-thiazolidin-4-ones. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the potency and selectivity of these compounds.

Electron-withdrawing groups, such as the chloro group in this compound, are often associated with enhanced biological activity. For instance, compounds bearing a 3-chlorophenyl moiety at the R2 position have been shown to inhibit carbonic anhydrase IX and tubulin polymerase, which are implicated in cancer development. nih.gov Conversely, studies on antibacterial agents indicated that compounds with electron-withdrawing groups like 4-chloro and 4-fluoro did not show improved activity. ekb.eg

Electron-donating groups can also positively influence biological activity. For example, a study on antibacterial activity demonstrated that the presence of a 4-OCH3 group (an EDG) on the phenyl ring resulted in maximum antibacterial activity against tested strains. ekb.eg In another study focusing on anticancer activity, a compound with electron-donating 3,4-dimethoxy substituents was found to be highly active against the MCF-7 breast cancer cell line. nih.govmdpi.com

The table below illustrates the influence of electron-withdrawing and electron-donating groups on the biological activities of 1,3-thiazolidin-4-ones.

| Group Type | Substituent | Position | Observed Biological Activity | Reference |

| Electron-Withdrawing | 3-Chlorophenyl | C2 | Anticancer (inhibition of carbonic anhydrase IX, tubulin polymerase) | nih.gov |

| Electron-Withdrawing | 4-Chloro, 4-Fluoro | Phenyl Ring | No improvement in antibacterial activity | ekb.eg |

| Electron-Donating | 4-OCH3 | Phenyl Ring | Maximum antibacterial activity | ekb.eg |

| Electron-Donating | 3,4-Dimethoxy | Phenyl Ring | High anticancer activity against MCF-7 cells | nih.govmdpi.com |

Substitutions at the C2, N3, and C5 positions of the thiazolidin-4-one ring with alkyl and aryl groups are critical for modulating the pharmacological profile of these compounds.

At the C2 position , the nature of the aryl group is a key determinant of activity. As discussed, substitutions on the phenyl ring at this position have a profound impact.

At the N3 position , substitutions can significantly alter the compound's properties. For instance, the introduction of a 2-pyridyl substituent at the N3 position, in conjunction with a 2-chlorophenyl group at C2, was found to be important for anti-HIV activity. orientjchem.org

At the C5 position , the introduction of a methyl group, as seen in this compound, can influence the compound's antiviral activity. One study reported that the presence of a methyl group at the C5 position of the thiazolidinone ring was responsible for detectable antiviral activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg

The following table summarizes the effects of substitutions at different positions of the thiazolidin-4-one ring.

| Position | Substituent | Observed Biological Activity | Reference |

| C2 | 2-Chlorophenyl | Anti-HIV-1 | orientjchem.org |

| N3 | 2-Pyridyl | Anti-HIV | orientjchem.org |

| C5 | Methyl | Antiviral (against BVDV) | ekb.eg |

Strategies for SAR Optimization and Derivatization

SAR optimization is a key process in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For 1,3-thiazolidin-4-ones, several derivatization strategies are employed:

Modification of the C2-Aryl Substituent: Systematic variation of substituents on the phenyl ring at the C2 position allows for the exploration of electronic and steric effects on activity. This includes introducing different halogens, alkyl, alkoxy, and nitro groups at various positions (ortho, meta, para).

Derivatization at the N3 Position: The nitrogen atom at the N3 position is a common site for modification. Introducing a variety of alkyl, aryl, and heteroaryl groups can significantly impact the compound's biological profile and physicochemical properties.

Substitution at the C5 Position: The active methylene group at the C5 position can be functionalized to introduce diverse substituents, leading to new analogues with potentially improved activity. Knoevenagel condensation is a common reaction used to introduce arylidene groups at this position. nih.gov

One-pot, multi-component reactions are often utilized for the efficient synthesis of diverse libraries of 1,3-thiazolidin-4-one derivatives, facilitating rapid SAR exploration. rsc.org

Design Principles for Novel 1,3-Thiazolidin-4-one Analogues

The design of novel 1,3-thiazolidin-4-one analogues is guided by the established SAR principles and pharmacophore models. Key design considerations include:

Scaffold Hopping and Hybridization: Combining the 1,3-thiazolidin-4-one core with other known pharmacologically active moieties can lead to hybrid molecules with enhanced or novel biological activities.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune the activity and properties of the lead compound.

Conformational Restriction: Introducing structural constraints to lock the molecule in a specific conformation that is favorable for binding to the target can lead to increased potency and selectivity.

By applying these principles, medicinal chemists can rationally design and synthesize new generations of 1,3-thiazolidin-4-one derivatives with improved therapeutic potential.

Derivatization, Hybrid Molecules, and Analog Design Based on the 2 3 Chlorophenyl 5 Methyl 1,3 Thiazolidin 4 One Scaffold

Hybridization with Other Heterocyclic Systems

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is increasingly used to develop compounds with enhanced affinity, greater efficacy, and potentially novel mechanisms of action. The thiazolidin-4-one nucleus has been successfully hybridized with various heterocyclic rings, leading to compounds with a wide spectrum of biological activities.

Triazole: The 1,2,4-triazole ring is a well-known pharmacophore present in numerous antifungal agents. Hybrid molecules incorporating both thiazolidin-4-one and 1,2,4-triazole moieties have been synthesized and investigated. For instance, new series of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones are prepared by reacting Schiff bases of 3-amino-1,2,4-triazoles with mercaptoacetic or 2-mercaptopropionic acid. Another approach involves the condensation of 4-amino-3-(3-methoxy benzofuran)-5-mercapto-1,2,4-triazoles with aromatic aldehydes to form Schiff bases, which are then cyclized with mercaptoacetic acid. These hybrid compounds have demonstrated significant antimicrobial properties.

Oxadiazole and Thiadiazole: The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are important heterocyclic motifs known for their diverse pharmacological properties. Hybrid compounds linking these scaffolds with thiazolidin-4-one have been developed. A series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives were synthesized and showed potent α-amylase and α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents. Similarly, thiazolidin-4-one analogs bearing a 1,3,4-thiadiazole moiety have been synthesized and evaluated for anticancer, antimicrobial, and antioxidant activities. Some thiazolidin-4-one/thiadiazole hybrids have also been identified as potential acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.

Pyrazole and Pyrimidine: Pyrazole and pyrimidine are fundamental heterocyclic structures in many biologically active compounds. A series of linked heterocyclics, 3-[4-(4-chlorophenyl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl]-2-(aryl/heteryl)-1,3-thiazolan-4-ones, were synthesized through a one-pot cyclo-condensation reaction. Several compounds from this series exhibited good inhibitory activity against a range of bacteria and fungi. Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have also been explored for hybridization. Thiazole-pyrazole hybrids have shown notable antimicrobial and anticancer activities.

Benzimidazole and Quinazolinone: Benzimidazole is a key scaffold with diverse biological activities, including antiviral and anticancer properties. Quinazolinone is another privileged scaffold found in natural alkaloids and synthetic derivatives with a broad range of biological effects. The hybridization of the quinazolinone core with other pharmacophores like benzimidazole has been explored to develop novel therapeutic agents. For example, Thakral et al. combined the thiazolidin-4-one and quinazolinone scaffolds via a molecular hybridization approach. This involved creating Schiff bases from 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, followed by cyclocondensation with thioglycolic acid to yield the desired hybrid derivatives.

| Hybrid Heterocyclic System | General Synthetic Approach | Reported Biological Activities | Reference |

|---|---|---|---|

| Triazole | Cyclization of 1,2,4-triazole-based Schiff bases with mercapto-alkanoic acids. | Antifungal, Antibacterial | |

| Oxadiazole | Synthesis of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives. | Antidiabetic (α-amylase and α-glucosidase inhibition) | |

| Thiadiazole | Derivatization of thiazolidin-4-ones with 1,3,4-thiadiazole moieties. | Anticancer, Antimicrobial, Antioxidant, Acetylcholinesterase Inhibition | |

| Pyrazole-Pyrimidine | One-pot cyclo-condensation of a pyrazolyl-pyrimidinamine, an aldehyde, and thioglycolic acid. | Antibacterial, Antifungal | |

| Benzimidazole | Combination of thiazolidinone-thiazole hybrids with a benzimidazole moiety. | Antimicrobial | |

| Quinazolinone | Cyclocondensation of quinazolinone-based Schiff bases with thioglycolic acid. | Anticancer |

Incorporation of Specific Pharmacophoric Moieties

To augment the therapeutic profile of the core scaffold, specific chemical groups or molecules with known biological importance (pharmacophores) are incorporated into the thiazolidinone structure. This strategy aims to combine the activities of both the core and the attached moiety, potentially leading to synergistic effects or a broader spectrum of activity.

Steroidal Units: Steroids are a well-established class of molecules with potent anti-inflammatory, immunosuppressive, and anticancer properties. The hybridization of steroidal nuclei with heterocyclic scaffolds is a recognized strategy to generate novel compounds with enhanced biological activity. By incorporating a steroidal unit into the 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one structure, it is hypothesized that the resulting hybrid could exhibit a dual mode of action, combining the inherent properties of the thiazolidinone core with the potent effects of the steroid.

Mandelic Acid Derivatives: Mandelic acid and its derivatives are α-hydroxy acids that have been investigated for various applications, including as antibacterial agents. The incorporation of a mandelic acid moiety into the thiazolidinone scaffold could impart or enhance its antimicrobial properties. The carboxylic acid group also provides a handle for further derivatization, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability.

Rational Design of Multi-Targeting Agents

The traditional "one molecule, one target" paradigm in drug discovery is often challenged by the complexity of diseases like cancer, which involve multiple biological pathways. This has led to the rise of a multi-targeting approach, where a single chemical entity is designed to interact with two or more distinct biological targets. The this compound scaffold is a suitable platform for the rational design of such multi-target agents.

The core principle involves identifying the pharmacophoric features required for binding to different targets and integrating them into a single, unique molecular framework. For example, based on the known pharmacophores for histone deacetylase (HDAC) inhibitors and peroxisome proliferator-activated receptor γ (PPARγ) agonists, a multitargeting strategy can be conceptualized. This involves designing a hybrid molecule that satisfies the binding requirements of both targets. Such dual-targeting agents could offer improved therapeutic efficiency and overcome challenges like drug resistance that are common with monotargeted drugs. The design of these agents often leverages computational tools like molecular docking and molecular dynamics simulations to predict and validate the interactions between the designed ligand and its intended protein targets.

Future Perspectives and Emerging Research Directions

Development of Novel Therapeutic Candidates (Pre-clinical focus)

The therapeutic potential of the 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one scaffold lies in its amenability to chemical modification. The thiazolidin-4-one ring can be readily modified at positions 2, 3, and 5, allowing for the synthesis of large libraries of analogues for preclinical screening. mdpi.comnih.gov Structure-activity relationship (SAR) studies on related compounds have established key principles that can guide the design of new candidates. nih.gov For instance, the nature and substitution pattern of the aryl ring at the C-2 position, such as the 3-chlorophenyl group, are critical determinants of activity. pharmacophorejournal.comtandfonline.com Similarly, substitutions at the N-3 and C-5 positions significantly influence the pharmacological profile. pharmacophorejournal.commdpi.com

Future preclinical development will likely focus on synthesizing and screening a focused library of derivatives of this compound. By systematically altering the substituents, researchers can optimize potency, selectivity, and pharmacokinetic properties. For example, introducing different halogen substitutions or heterocyclic linkers has been shown to enhance the antimycobacterial activity of other thiazolidin-4-ones. nih.gov This diversity-oriented synthesis approach is a well-established strategy for generating hit and lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. pharmacophorejournal.comnih.govnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Thiazolidin-4-one Derivatives

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

|---|---|---|

| C-2 (Aryl Ring) | Electron-withdrawing groups (e.g., halogens) | Often enhances anticancer and antimycobacterial activity. nih.gov |

| Electron-donating groups (e.g., methoxy) | Can modulate activity, with effects depending on the target. nih.gov | |

| N-3 | Aromatic or heterocyclic rings | Can significantly alter the spectrum of activity and target specificity. nih.gov |

| Aliphatic chains with functional groups | Influences solubility and pharmacokinetic properties. | |

| C-5 | Arylidene or alkylidene groups | Introduction of an exocyclic double bond is a common strategy for enhancing cytotoxicity. nih.gov |

| Small alkyl groups (e.g., methyl) | Affects stereochemistry and binding pocket interactions. |

Advanced Mechanistic Investigations at a Molecular and Cellular Level

While the broad biological activities of the thiazolidin-4-one class are known, the precise molecular and cellular mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future research will necessitate a move beyond phenotypic screening to detailed mechanistic studies.

Based on findings for analogous compounds, a key area of investigation will be the inhibition of specific enzymes crucial for disease progression. nih.gov Thiazolidin-4-one derivatives have been identified as inhibitors of various enzymes, including protein tyrosine kinases, carbonic anhydrases, and tubulin. nih.govmdpi.com Advanced studies would involve in vitro enzyme assays to identify specific molecular targets. Cellular-level investigations could explore the compound's effect on critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. researchgate.net

Furthermore, many thiazolidinone-based anticancer agents have been shown to induce programmed cell death (apoptosis). pharmacophorejournal.commdpi.com Future studies on this compound and its derivatives would likely involve assays to assess apoptosis induction, such as measuring caspase-3/7 activity, mitochondrial membrane potential, and cell cycle analysis. mdpi.comresearchgate.netmdpi.com Understanding these mechanisms is critical for optimizing the compound's therapeutic profile and identifying potential biomarkers for patient selection in later clinical stages.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

For the this compound scaffold, Quantitative Structure-Activity Relationship (QSAR) models can be developed. ijpsr.comijper.org By training algorithms on a dataset of synthesized analogues and their corresponding biological activities, these models can predict the potency of virtual compounds and identify key structural features required for activity. researchgate.netnih.gov This allows for the in silico design of more potent and selective candidates before committing resources to their chemical synthesis.

Exploration of New Biological Targets and Pathways

The structural versatility of the thiazolidin-4-one scaffold suggests that it may interact with a wide range of biological targets, many of which may be unexplored. mdpi.combenthamscience.com Its classification as a privileged structure is based on its demonstrated efficacy across diverse therapeutic areas, including oncology, infectious diseases (antibacterial, antifungal, antiviral, antitubercular), and metabolic disorders. mdpi.comnih.govnih.govnih.gov

A key future direction is the use of high-throughput screening (HTS) to test this compound and its derivative library against large panels of biological targets. thermofisher.comnih.govstanford.edu HTS campaigns can rapidly assess the compound's activity against hundreds or thousands of enzymes, receptors, and ion channels, potentially uncovering novel and unexpected therapeutic applications. rsc.org For example, screening against a panel of human kinases could reveal a novel anti-cancer target, while screening against essential microbial enzymes could identify new pathways for antimicrobial intervention. nih.gov

In silico target prediction tools, which use chemical structure to forecast likely protein targets, can also guide this exploration. tandfonline.com By identifying potential targets computationally, researchers can prioritize which biological assays are most likely to yield positive results. This combination of broad, unbiased screening and focused, computationally-guided investigation will be crucial for unlocking the full therapeutic potential of the this compound scaffold and identifying new biological pathways for therapeutic intervention.

Table 2: Potential Biological Targets for Thiazolidin-4-one Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | VEGFR, PI3K, Akt | Cancer pharmacophorejournal.comijpsr.com |

| Phosphatases | Protein Tyrosine Phosphatases (PTPs) | Cancer, Diabetes |

| Microbial Enzymes | InhA, DNA Gyrase, MurB | Tuberculosis, Bacterial Infections nih.gov |

| Viral Enzymes | Reverse Transcriptase | HIV/Antiviral researchgate.net |

| Other Enzymes | Carbonic Anhydrase, Acetylcholinesterase | Cancer, Alzheimer's Disease tandfonline.commdpi.com |

| Receptors | Peroxisome proliferator-activated receptor γ (PPARγ) | Diabetes mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, and how can yield and purity be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-chlorobenzaldehyde derivatives with thiourea and methyl-substituted ketones. To optimize yield, reflux in ethanol with catalytic acetic acid is recommended. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde to thiourea) and reaction time (6–8 hours) improves efficiency. Monitoring by TLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm the C=O stretch (~1660 cm⁻¹) and C-S absorption (~680 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.11–7.24 ppm for 3-chlorophenyl), methyl group (δ 2.1–2.3 ppm), and thiazolidinone protons (δ 3.5–3.8 ppm) .

- ¹³C NMR : Carbonyl (C=O, ~170 ppm) and aromatic carbons (120–140 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 225 (C₁₀H₈ClNOS⁺) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays to evaluate antimicrobial (e.g., broth microdilution against S. aureus and E. coli) and anticancer activity (MTT assay on cancer cell lines like MCF-7 or HeLa). Include positive controls (e.g., ciprofloxacin for antibacterial, cisplatin for cytotoxicity) and assess IC₅₀ values. Structural analogs (e.g., 5-benzylidene derivatives) show activity in similar assays, suggesting a scaffold-focused approach .

Advanced Research Questions

Q. What crystallographic tools and software are recommended for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Use WinGX or ORTEP-3 for graphical representation. Key parameters: space group, unit cell dimensions, and R-factor (<5% for high precision). For twinned crystals, SHELXL’s twin refinement is critical .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematically modify substituents:

- 3-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.

- Methyl group at C5 : Substitute with bulkier alkyl chains to improve lipophilicity and membrane penetration.

- Thiazolidinone core : Introduce heteroatoms (e.g., oxygen) or fused rings to modulate electronic effects. Test derivatives in bioassays to correlate structural changes with activity .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR for anticancer activity). Validate with MD simulations (GROMACS) to assess binding stability.

- DFT Calculations : Gaussian 09 for HOMO-LUMO analysis and electrostatic potential mapping to predict reactive sites.

- ADMET Prediction : SwissADME or pkCSM for bioavailability, logP, and toxicity profiles .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Assay Conditions : Confirm compound solubility (use DMSO stocks ≤1% v/v) and purity (HPLC ≥95%).

- Replicate Docking Parameters : Adjust protonation states (e.g., at physiological pH) and solvent models (implicit vs. explicit).

- Synergy Studies : Test combinatorial effects with known inhibitors to identify off-target interactions. Cross-validate with SPR or ITC for binding affinity .

Q. What protocols ensure stability during storage and handling under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.